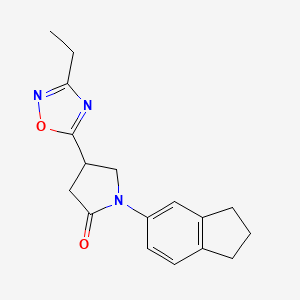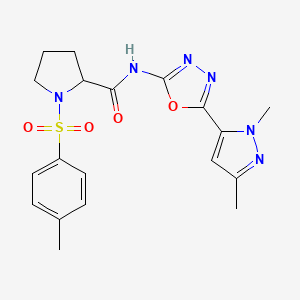![molecular formula C19H17N3OS B2578685 N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide CAS No. 1903589-45-6](/img/structure/B2578685.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide” is an amide with a bipyridinyl group and a methylthio group attached . Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. The bipyridinyl group consists of two pyridine rings (six-membered rings containing one nitrogen atom and five carbon atoms) joined by a single bond. The methylthio group is a sulfur atom bonded to a methyl group (CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or acid chloride in a process known as amide coupling . The specific details of the synthesis would depend on the exact structures of the starting materials and the reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the amide, bipyridinyl, and methylthio groups . These groups could engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, which would influence the compound’s three-dimensional structure and its physical and chemical properties.Chemical Reactions Analysis
Amides, such as the one in this compound, can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Hofmann rearrangement . The bipyridinyl and methylthio groups could also potentially participate in various chemical reactions, depending on the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular interactions between its molecules .科学的研究の応用
Pharmacokinetics and Tissue Distribution
Pharmacokinetics and tissue distribution studies of certain benzamide derivatives have been conducted to assess their potential as anti-fibrotic drugs. These studies have revealed significant bioavailability and distribution in critical organs such as the liver, kidneys, and lungs, suggesting their potential application in treating fibrosis and possibly other conditions requiring targeted drug delivery (Kim et al., 2008).
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives have been explored, revealing their potential antibacterial activity. This research has provided a foundation for further investigation into the medicinal and biological applications of these compounds (Adam et al., 2016).
Novel Synthetic Approaches
Innovative synthetic methods for benzamide derivatives have been developed, including TEMPO-catalyzed electrochemical C–H thiolation, facilitating the synthesis of compounds with potential applications in pharmaceuticals and organic materials (Qian et al., 2017).
Anticancer Activity
The discovery of benzamide derivatives as orally active histone deacetylase inhibitors presents a significant advancement in cancer therapy. These compounds exhibit potent inhibitory effects on cancer cell proliferation and show promise as anticancer drugs (Zhou et al., 2008).
Chemical Modifications and Biological Activity
Research on benzamide derivatives has also included the exploration of their chemical modifications and subsequent biological activities, highlighting the versatility and potential of these compounds in developing new therapeutic agents (Hao et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-methylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-24-17-6-4-15(5-7-17)19(23)22-12-14-8-10-21-18(11-14)16-3-2-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXEEHJWSTRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)
![6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)
![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)

![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)


